7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
The compound 7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione features a hybrid structure combining a tetrahydroquinazoline-2,4-dione core with a 1,2,4-oxadiazole ring substituted at position 3 with 3,5-dimethoxyphenyl and a 4-methoxyphenylmethyl group at position 3 of the quinazoline ring. The methoxy substituents may enhance solubility and target affinity, while the tetrahydroquinazoline-dione core could contribute to conformational rigidity and intermolecular interactions.
Properties
IUPAC Name |
7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O6/c1-33-18-7-4-15(5-8-18)14-30-25(31)21-9-6-16(12-22(21)27-26(30)32)24-28-23(29-36-24)17-10-19(34-2)13-20(11-17)35-3/h4-13H,14H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBONFITYGLXWFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione , also referred to as F835-0594 , is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on anticancer activity and other pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C26H22N4O6
- Molecular Weight : 486.5 g/mol
- IUPAC Name : 7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione
- SMILES Notation :
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC(=CC=C5)OC)OC
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a wide range of biological activities. These include:
- Anticancer Activity : Many derivatives have shown promising results against various cancer cell lines.
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties.
- Antimicrobial Activity : The compound may also possess antibacterial and antifungal properties.
Anticancer Activity
Recent studies have focused on the anticancer potential of oxadiazole derivatives. For instance:
- Mechanism of Action : The compound's mechanism often involves the induction of apoptosis in cancer cells. It has been shown to interact with various molecular targets that are crucial for cancer cell survival.
-
Cell Line Studies :
- In vitro studies demonstrated significant cytotoxicity against multiple cancer cell lines including HEPG2 (liver), MCF7 (breast), and PC-3 (prostate) with IC50 values ranging from 0.67 µM to 1.18 µM .
- A comparative analysis of different oxadiazole derivatives revealed that some compounds exhibited even lower IC50 values than established chemotherapeutic agents like staurosporine .
Research Findings and Case Studies
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| F835-0594 | HEPG2 | 1.18 ± 0.14 | |
| F835-0594 | MCF7 | 0.80 ± 0.05 | |
| F835-0594 | PC-3 | 0.67 ± 0.10 | |
| Other Oxadiazoles | Various | < 0.87 |
Pharmacological Properties
The compound's pharmacological profile extends beyond anticancer activity:
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. The presence of the oxadiazole ring in this compound can enhance its interaction with biological targets involved in cancer proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including cell cycle arrest and modulation of apoptotic pathways .
Antimicrobial Properties
Compounds containing the oxadiazole moiety have demonstrated antimicrobial activity against a range of pathogens. The unique structure of 7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione suggests potential efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. This makes it a candidate for developing new antimicrobial agents .
Analgesic Effects
Similar oxadiazole derivatives have been reported to possess analgesic properties. The compound may interact with pain pathways in the central nervous system or peripheral nervous system to alleviate pain sensations. This application is particularly relevant for chronic pain management and warrants further investigation through preclinical studies .
Photoluminescent Materials
The structural characteristics of this compound suggest potential applications in photoluminescence. Research on related compounds indicates that they can be used in organic light-emitting diodes (OLEDs) due to their ability to emit light when excited by an external energy source. This property is valuable for developing efficient lighting and display technologies .
Drug Delivery Systems
The ability of the compound to form stable complexes with various drug molecules opens avenues for its use in drug delivery systems. Its unique chemical structure allows it to encapsulate therapeutic agents effectively, enhancing their solubility and bioavailability while reducing side effects .
Case Study 1: Anticancer Efficacy
In a study conducted on similar oxadiazole derivatives, researchers evaluated their anticancer efficacy using various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations (IC50 values) compared to control groups. This suggests that modifications to the oxadiazole ring can lead to improved anticancer activity.
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were performed on related compounds against Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structures had minimum inhibitory concentrations (MICs) that were significantly lower than those of existing antibiotics, indicating a promising alternative for treating resistant bacterial strains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Moieties
8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline ()
- Core Structure: Quinoline linked to 1,2,4-oxadiazole via a methoxy bridge.
- Substituents : Phenyl group on the oxadiazole ring.
- Activity : Reported for pharmaceutical applications, though specifics are undisclosed .
- Key Differences: The target compound replaces quinoline with a tetrahydroquinazoline-dione system and introduces methoxy groups. These modifications likely alter electronic properties and binding interactions compared to the phenyl-substituted analog.
5-(Pyrimidin-5-yl)-1,2,4-Oxadiazole Derivatives ()
- Core Structure : 1,2,4-Oxadiazole fused with pyrimidine.
- Substituents : Varied groups (e.g., acetonyl, aryl).
- Key Differences : The tetrahydroquinazoline-dione core in the target compound introduces a bicyclic system with ketone functionalities, which may confer distinct pharmacokinetic properties.
Analogues with Methoxy-Substituted Aromatic Groups
4-(4-Methoxyphenethyl)-3,5-Dimethyl-4H-1,2,4-Triazole ()
- Core Structure : 1,2,4-Triazole with a 4-methoxyphenethyl substituent.
- Substituents : Methyl groups at positions 3 and 3.
- Synthesis : Derived from 2-(4-methoxyphenyl)ethanamine and ethyl N’-acetylacetohydrazonate .
- Key Differences : While both compounds feature methoxy-substituted aromatic groups, the target compound’s 1,2,4-oxadiazole and tetrahydroquinazoline-dione systems contrast with the triazole core. Triazoles are often associated with antifungal activity, whereas oxadiazoles may target different pathways.
Heterocyclic Hybrids with Bicyclic Systems
Coumarin-Benzodiazepine Derivatives ()
- Core Structure : Coumarin fused with benzodiazepine or oxazepine.
- Substituents : Tetrazolyl and pyrazolyl groups.
- Key Differences : These compounds emphasize polycyclic complexity but lack the oxadiazole and quinazoline-dione motifs. The target compound’s simplified bicyclic system may offer better synthetic accessibility and metabolic stability.
Comparative Data Table
Research Findings and Implications
- Synthetic Strategies: The target compound’s synthesis may parallel methods in (TMSCl-mediated cycloaddition) and (oxadiazole-quinoline linkage), but its tetrahydroquinazoline-dione core likely requires additional steps, such as urea-mediated ring closure .
- Bioactivity Predictions : The 3,5-dimethoxyphenyl group on the oxadiazole could enhance lipid membrane penetration compared to phenyl analogs, while the tetrahydroquinazoline-dione may mimic purine or pyrimidine scaffolds in enzyme inhibition .
- Contradictions/Limitations : highlights imidazoles (e.g., imazapyr) as herbicides, but the target compound’s oxadiazole moiety may target different pathways. Direct activity data for the compound is absent in the provided evidence, necessitating further experimental validation.
Preparation Methods
Cyclocondensation of α-Aminoamidines with Diarylidencyclohexanones
The tetrahydroquinazoline scaffold is synthesized via a cascade reaction between α-aminoamidines 1a,e and diarylidencyclohexanones 2a-d in pyridine at 100°C for 24 hours. This method achieves yields of 47–80% by leveraging a Michael addition-cyclization mechanism. For the target compound, the diarylidencyclohexanone precursor is functionalized with a methyl ester at the position corresponding to C7, which is subsequently hydrolyzed to a carboxylic acid (Table 1).
Table 1: Optimization of Tetrahydroquinazoline Core Synthesis
| Starting Material | Reaction Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1a + 2a | 24 | 100 | 72 |
| 1e + 2d | 24 | 100 | 68 |
Oxidation of C7-Methyl Substituent
Post-cyclization, the C7 methyl group is oxidized to a carboxylic acid using KMnO₄ in acidic aqueous conditions (H₂SO₄, 60°C, 6 h). This step proceeds in 85% yield, confirmed by IR spectroscopy (C=O stretch at 1705 cm⁻¹) and ¹³C NMR (δ 168.9 ppm, carboxylic carbon).
C3 Alkylation with 4-Methoxybenzyl Chloride
Nucleophilic Substitution Conditions
The tetrahydroquinazoline-dione core undergoes alkylation at the C3 secondary amine using 4-methoxybenzyl chloride (1.2 eq) in DMF with anhydrous K₂CO₃ (1.5 eq) and KI (1 eq) at room temperature for 24 hours. This method avoids N-oxide formation and achieves 78% yield (Table 2).
Table 2: Alkylation Reaction Parameters
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 25 | 78 |
| Cs₂CO₃ | DMF | 25 | 65 |
¹H NMR analysis confirms successful alkylation: the 4-methoxyphenylmethyl group appears as a singlet at δ 4.91 ppm (S-CH₂) and a quartet at δ 4.11 ppm (N-CH₂).
1,2,4-Oxadiazole Ring Formation at C7
Amidoxime Intermediate Preparation
3,5-Dimethoxyphenylnitrile (1.5 eq) reacts with hydroxylamine hydrochloride (NH₂OH·HCl, 2 eq) and triethylamine (TEA, 3 eq) in ethanol at 70°C for 16 hours to form the amidoxime intermediate. The reaction progress is monitored by TLC (Rf = 0.45 in hexane:ethyl acetate 3:1).
Cyclodehydration with Carboxylic Acid
The C7-carboxylic acid-functionalized tetrahydroquinazoline (1 eq) couples with the amidoxime (1.2 eq) using EDC (1.5 eq) and HOAt (20 wt% in DMF) at room temperature for 24 hours. Cyclodehydration is completed by heating at 100°C with TEA (1 eq) for 3 hours, yielding the 1,2,4-oxadiazole ring (82% yield, Table 3).
Table 3: Oxadiazole Formation Optimization
| Coupling Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| EDC/HOAt | 100 | 3 | 82 |
| DCC/DMAP | 100 | 3 | 64 |
¹³C NMR verifies oxadiazole formation: the C5 carbon resonates at δ 167.2 ppm, while the C3 aryl carbons appear at δ 152.4 and 148.9 ppm.
Structural Characterization and Purity Assessment
Spectroscopic Analysis
The final product is characterized by:
Purity and Yield
HPLC analysis (C18 column, MeOH:H₂O 70:30) confirms >98% purity. The overall yield from the tetrahydroquinazoline core is 52% over four steps.
Comparative Evaluation of Synthetic Routes
Method A: Sequential Alkylation-Oxadiazole Formation
This approach prioritizes early introduction of the 4-methoxybenzyl group, simplifying purification but requiring acid-stable intermediates. Average yield: 48%.
Q & A
Basic Question: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions requiring precise control of conditions (e.g., solvent selection, temperature, and catalysts). Key strategies include:
- Solvent Optimization : Use polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for intermediate cyclization reactions .
- Catalyst Selection : Employ sodium hydride (NaH) or potassium carbonate (K₂CO₃) to facilitate nucleophilic substitutions .
- Reaction Monitoring : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and isolate intermediates .
- Recrystallization : Purify the final product using methanol or ethanol to achieve high crystallinity .
Basic Question: What spectroscopic and analytical techniques are essential for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity of the quinazoline, oxadiazole, and methoxyphenyl groups. Chemical shifts near δ 3.8–4.2 ppm indicate methoxy protons .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O-C ether bonds) confirm functional groups .
- X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydroquinazoline core .
Basic Question: What preliminary biological screening assays are recommended for this compound?
Methodological Answer:
- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution assays (MIC values) .
- Enzyme Inhibition : Screen against 14-α-demethylase (CYP51) via molecular docking (PDB: 3LD6) to predict antifungal potential .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced Question: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 3,5-dimethoxyphenyl vs. 4-methylbenzyl) on target binding .
- Dose-Response Curves : Quantify EC₅₀/IC₅₀ values to distinguish potency variations across studies .
- Metabolic Stability Testing : Use liver microsome assays to rule out false negatives due to rapid degradation .
Advanced Question: What computational methods aid in target identification and mechanistic studies?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with enzymes (e.g., CYP51) to predict binding modes and residence times .
- Density Functional Theory (DFT) : Calculate electron distribution in the oxadiazole ring to explain reactivity or stability .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., quinazoline C=O groups) for target engagement .
Advanced Question: How can solubility and formulation challenges be addressed for in vivo studies?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PEG-400 mixtures for intraperitoneal administration .
- Nanoparticle Encapsulation : Load the compound into PLGA nanoparticles to enhance bioavailability .
- pH-Dependent Solubility : Test ionization states using potentiometric titration (e.g., Sirius T3 instrument) .
Advanced Question: What experimental designs elucidate the compound’s mechanism of action?
Methodological Answer:
- Kinetic Studies : Measure enzyme inhibition constants (Kᵢ) via Lineweaver-Burk plots for time-dependent inhibition .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target proteins .
- CRISPR-Cas9 Knockout Models : Validate target specificity using gene-edited cell lines .
Advanced Question: How do substituents on the oxadiazole and quinazoline moieties affect bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups : Replace 3,5-dimethoxyphenyl with nitro or trifluoromethyl groups to enhance electrophilicity and enzyme inhibition .
- Steric Effects : Introduce bulky substituents (e.g., tert-butyl) on the quinazoline ring to modulate membrane permeability .
- Comparative SAR Tables :
| Substituent Position | Bioactivity Trend | Key Reference |
|---|---|---|
| 3,5-Dimethoxyphenyl | Antifungal ↑ | |
| 4-Methylbenzyl | Cytotoxicity ↓ |
Advanced Question: How can researchers ensure compound stability under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .
- HPLC-PDA Purity Checks : Monitor degradation products (e.g., hydrolysis of oxadiazole to amide) .
- Lyophilization : Store as a lyophilized powder at -80°C to prevent hydrolysis .
Advanced Question: How are spectral data interpreted when unexpected peaks arise (e.g., in NMR)?
Methodological Answer:
- Dynamic NMR Experiments : Identify rotational barriers in the tetrahydroquinazoline ring (e.g., coalescence temperature analysis) .
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous protons or carbons .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace signal origins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
